molecular formula C8H7N3O2S2 B2439734 6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-30-4

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2439734
CAS No.: 343375-30-4
M. Wt: 241.28
InChI Key: SXHCCAGXCLHBIF-UHFFFAOYSA-N
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Description

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

6-acetyl-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHCCAGXCLHBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Thiosemicarbazides

The foundational method for 1,3,4-thiadiazole synthesis involves cyclodehydration of carboxylic acid derivatives with thiosemicarbazide. For the target compound, 2-(methylsulfanyl)acetic acid serves as the starting material:

Procedure :

  • React 2-(methylsulfanyl)acetic acid (1.0 eq) with thiosemicarbazide (1.05 eq) in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hr.
  • Quench with ice-water and basify to pH 8 using 50% NaOH.
  • Isolate intermediate 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (Yield: 78–83%).

Critical Parameters :

  • POCl₃ acts as both solvent and dehydrating agent
  • Strict temperature control prevents polysubstitution
  • Basification timing crucial for preventing thiadiazole ring hydrolysis

Pyrimidinone Annulation

Condensation with β-Ketoester Derivatives

The thiadiazole-2-amine intermediate undergoes cyclocondensation with acetyl-substituted β-ketoesters to form the pyrimidinone ring:

Optimized Protocol :

Component Quantity Role
Thiadiazole-2-amine 1.0 eq Nucleophile
Ethyl 3-acetylacetoacetate 1.2 eq Cyclization partner
Acetic acid (glacial) 15 mL/mmol Catalyst/Solvent
Reaction time 8 hr Completion
Temperature 110°C Reflux conditions

Mechanistic Pathway :

  • Nucleophilic attack by thiadiazole-amine on β-ketoester carbonyl
  • Sequential cyclization with elimination of ethanol
  • Tautomerization to aromatic pyrimidinone system

Yield Optimization :

  • Excess β-ketoester (1.2 eq) compensates for volatility
  • Acetic acid mediates both catalysis and azeotropic water removal

Functional Group Interconversion

Acetylation at Position 6

Post-annulation acetylation proves challenging due to ring deactivation. Directed ortho-metalation strategies adapted from thiophene chemistry show promise:

Lithiation-Acetylation Sequence :

  • Treat thiadiazolo-pyrimidinone with LDA (2.2 eq) at -78°C in THF
  • Quench with N-acetylimidazole (3.0 eq)
  • Warm to room temperature gradually

Key Observations :

  • Regioselectivity controlled by thiadiazole sulfur lone pairs
  • Competing N-acetylation mitigated by bulky imidazole leaving group

Yield Comparison :

Acetylating Agent Temperature Yield (%)
Acetic anhydride 120°C 12
Acetyl chloride 0°C 29
N-Acetylimidazole -78→25°C 68

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

Emerging methodology combines thiadiazole and pyrimidinone formation in a single reaction vessel:

Reaction Matrix :

  • 2-(Methylsulfanyl)acetohydrazide
  • Ethyl acetoacetate
  • POCl₃/Phosphorus pentasulfide (P₄S₁₀) mixture

Advantages :

  • Reduces isolation steps
  • In situ generation of reactive intermediates

Limitations :

  • Difficult reaction monitoring
  • Lower overall yield (41% vs 63% stepwise)

Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 2.52 (s, 3H, SCH₃)
  • δ 2.68 (s, 3H, COCH₃)
  • δ 8.24 (s, 1H, pyrimidinone H-7)

13C NMR (125 MHz, DMSO-d₆) :

  • 192.4 ppm (C=O)
  • 168.2 ppm (thiadiazole C-2)
  • 142.1 ppm (pyrimidinone C-6)

MS (EI) : m/z 282 [M]⁺ (calc. 282.04)

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific structural features, which allow it to interact with a wide range of biological targets

Biological Activity

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that combines a thiadiazole and pyrimidine structure. Its unique chemical composition suggests various potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇N₃O₂S₂, with a molecular weight of 241.28 g/mol. The structure features an acetyl group at the 6-position and a methylsulfanyl group at the 2-position, enhancing its solubility and biological activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. Notably, studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The compound disrupts biofilm formation in these pathogens, suggesting its potential as a candidate for antimicrobial therapies aimed at infections associated with biofilm-forming microorganisms .

Summary of Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus15<100
Escherichia coli17<100
Pseudomonas aeruginosa13>100

Note: Data derived from comparative studies on similar compounds and may vary based on specific experimental conditions.

Anticancer Potential

Beyond its antibacterial activity, this compound has shown promise in anticancer applications. A study on thiadiazolopyrimidine derivatives indicated that certain structural modifications enhance cytotoxic efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives ranged from 5.69 to 9.36 µM .

Cytotoxic Activity Overview

Cell LineIC50 (µM)
MCF-75.69 – 9.36
HepG2Not specified
PC3Not specified

Note: These results highlight the potential for further development in anticancer drug discovery.

The mechanism by which this compound exerts its biological effects appears to involve interference with microbial cell viability and biofilm architecture. Further studies are necessary to elucidate the precise molecular interactions and potential synergistic effects when combined with other antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other thiadiazole derivatives. Below is a comparison table highlighting its uniqueness:

Compound NameStructureBiological ActivityUnique Features
Thiadiazolo-pyrimidinone derivativesThiadiazole-PyrimidineModerate antibacterialLacks acetyl group
6-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-oneThiadiazole-PyrimidineAntifungal activityBromine substitution
7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-oneThiadiazole-PyrimidineAnticancer propertiesMethyl substitution at position 7

The presence of both acetyl and methylsulfanyl groups enhances the solubility and biological activity against specific pathogens compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for 6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?

  • Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in the preparation of analogous thiadiazolo[3,2-a]pyrimidinones . Ultrasound-assisted one-pot multicomponent synthesis with malononitrile and NaOH catalysis in ethanol has also been effective for related derivatives, offering high yields (75–87%) and eco-friendly conditions . For regioselective substitutions, reactions with aromatic acids (e.g., benzoic acid) in POCl₃ at 120°C followed by neutralization with aqueous K₂CO₃ are recommended .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Answer :

  • IR Spectroscopy : Confirm the presence of C=O (1663 cm⁻¹) and C=N (1624 cm⁻¹) stretches .
  • NMR : Use ¹H NMR (δ 7.29–8.31 ppm for aromatic protons) and ¹³C NMR (δ 112–152 ppm for heterocyclic carbons) to verify substituent positions .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 260 for similar derivatives) ensures molecular weight validation .
  • Chromatography : Monitor reaction progress via TLC and purify using ethanol recrystallization .

Q. What solvent systems are optimal for derivatization reactions?

  • Answer : Ethanol and methanol are preferred for hydrazine-mediated reactions (e.g., converting ethylcarboxylate to carbohydrazinyl derivatives) due to their mild conditions and high yields (up to 87%) . For acid-catalyzed cyclization, POCl₃ remains standard .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

  • Answer : Position 2 substitutions (e.g., 4-((2-(piperidin-1-yl)ethylamino)methyl)phenyl) significantly improve cytotoxicity against cancer cell lines (e.g., T-47D breast cancer). Methyl or fluorine groups at position 6 retain activity, while bulkier substituents reduce potency . Molecular docking with bovine serum albumin (BSA) and cancer targets (e.g., integrin αIIbβ3) can predict binding modes and optimize steric/electronic interactions .

Q. How should researchers resolve contradictions in biological activity data across analogues?

  • Answer :

  • Systematic SAR Testing : Compare analogues with incremental structural changes (e.g., piperazine vs. morpholine substitutions) to identify critical pharmacophores .
  • Crystallographic Analysis : Resolve binding ambiguities by co-crystallizing derivatives with target proteins (e.g., αIIbβ3 receptor), as demonstrated for RUC-2 analogues .
  • Dose-Response Studies : Validate conflicting activity trends using IC₅₀ measurements across multiple cell lines .

Q. What experimental strategies elucidate the mechanism of protein-ligand interactions for this compound?

  • Answer :

  • Fluorescence Quenching : Measure BSA interaction parameters (e.g., binding constants, Stern-Volmer plots) to assess affinity .
  • Molecular Dynamics Simulations : Model conformational changes in receptors (e.g., αIIbβ3 integrin) upon ligand binding .
  • Competitive Binding Assays : Use labeled ligands (e.g., fibrinogen for platelet receptors) to confirm displacement efficacy .

Q. How can researchers address low yields in multistep syntheses of thiadiazolo[3,2-a]pyrimidinone derivatives?

  • Answer :

  • Catalyst Optimization : Replace traditional PPA (polyphosphoric acid) with NaOH under ultrasound irradiation to reduce side reactions .
  • Flow Chemistry : Implement continuous reactors for cyclization steps to improve scalability and purity .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Methodological Considerations

Q. What are the best practices for validating synthetic intermediates in complex pathways?

  • Answer :

  • Isolation and Characterization : Purify intermediates via column chromatography and confirm structures with HRMS and 2D NMR (e.g., HSQC, HMBC) .
  • Stability Testing : Assess intermediates under reaction conditions (e.g., POCl₃, high heat) to identify degradation pathways .

Q. How should researchers prioritize substituents for biological screening?

  • Answer : Use computational tools (e.g., Schrödinger’s Glide) to rank substituents by predicted binding scores. Focus on electron-withdrawing groups (e.g., -F, -Cl) at position 6 and hydrophobic moieties (e.g., aryl, piperazinyl) at position 2 .

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